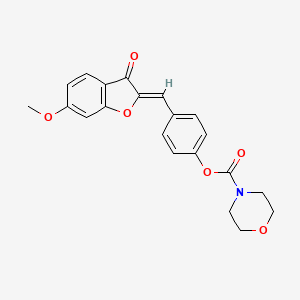

(Z)-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl morpholine-4-carboxylate

Beschreibung

(Z)-4-((6-Methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl morpholine-4-carboxylate is a synthetic organic compound characterized by a benzofuranone core fused with a morpholine carboxylate ester moiety. The Z-configuration of the exocyclic double bond (between the benzofuranone and phenyl groups) is critical for its stereoelectronic properties, influencing its chemical reactivity and biological interactions. This compound is structurally related to fluorescent dyes and kinase inhibitors, where the benzofuranone system often serves as a pharmacophore or chromophore .

Key structural features include:

- Benzofuranone ring: A 3-oxobenzofuran scaffold with a methoxy substituent at the 6-position.

- Morpholine carboxylate ester: A morpholine ring linked via a carboxylate ester to the para position of the phenyl group.

- Z-Isomerism: The double bond geometry stabilizes conjugation across the benzofuranone and phenyl groups, enhancing UV-Vis absorbance properties.

Eigenschaften

IUPAC Name |

[4-[(Z)-(6-methoxy-3-oxo-1-benzofuran-2-ylidene)methyl]phenyl] morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO6/c1-25-16-6-7-17-18(13-16)28-19(20(17)23)12-14-2-4-15(5-3-14)27-21(24)22-8-10-26-11-9-22/h2-7,12-13H,8-11H2,1H3/b19-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHBQYVWMBDFLTM-UNOMPAQXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)OC(=O)N4CCOCC4)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)OC(=O)N4CCOCC4)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(Z)-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl morpholine-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) associated with this compound, drawing on diverse research findings.

Synthesis

The synthesis of this compound typically involves the condensation of 6-methoxy-3-oxobenzofuran derivatives with morpholine and subsequent carboxylation. The synthetic pathway can be summarized as follows:

- Formation of Benzofuran Derivative : The initial step involves the synthesis of 6-methoxy-3-oxobenzofuran, which can be achieved through standard organic reactions involving methoxy-substituted phenols and appropriate reagents.

- Condensation Reaction : The benzofuran derivative is then reacted with a substituted phenyl compound under acidic or basic conditions to form the ylidene intermediate.

- Morpholine Attachment : Finally, the morpholine moiety is introduced via nucleophilic substitution, yielding the target compound.

Anticancer Activity

Research indicates that derivatives of benzofuran exhibit significant anticancer properties. For instance, studies have shown that compounds similar in structure to this compound can inhibit tubulin polymerization, a crucial mechanism in cancer cell proliferation .

In vitro assays demonstrated that these compounds effectively reduce cell viability in various cancer cell lines, including melanoma and prostate cancer cells. The IC50 values for these compounds typically fall within the nanomolar range, indicating potent activity.

Anticholinesterase Activity

A notable biological activity of related compounds is their inhibitory effect on acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases such as Alzheimer's. Studies employing Ellman's method have shown that certain derivatives possess significant AChE inhibitory activity, suggesting potential therapeutic applications in neuroprotection .

Structure-Activity Relationship (SAR)

The SAR studies conducted on this class of compounds reveal important insights into how structural modifications affect biological activity:

| Modification | Effect on Activity |

|---|---|

| Addition of electron-donating groups | Increases potency against cancer cell lines |

| Substitution at the 4-position of the phenyl ring | Enhances AChE inhibition |

| Variation in the morpholine substituent | Alters pharmacokinetic properties |

These findings underscore the importance of specific functional groups in modulating the biological efficacy of these compounds.

Case Studies

- Case Study 1: Anticancer Efficacy

- Case Study 2: Neuroprotective Effects

Wissenschaftliche Forschungsanwendungen

Anticholinesterase Activity

Recent studies have highlighted the potential of benzofuran derivatives, including this compound, as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial in the treatment of Alzheimer's disease, where their inhibition can help alleviate symptoms by increasing acetylcholine levels in the brain . The compound has shown promising results in preclinical models, indicating its viability as a therapeutic agent for neurodegenerative conditions.

Antimicrobial Properties

Benzofuran derivatives have been investigated for their antimicrobial properties. Research suggests that this compound may exhibit activity against various bacterial strains, making it a candidate for further development as an antibacterial agent. Studies have employed standard microbial assays to evaluate its efficacy, yielding positive results that warrant further exploration .

Potential Industrial Applications

In addition to its biological applications, this compound could be utilized in industrial settings. Its unique chemical structure makes it a valuable building block for synthesizing more complex molecules used in pharmaceuticals and materials science. The versatility of benzofuran derivatives opens avenues for developing new materials or chemicals with desirable properties .

Summary of Case Studies

Vergleich Mit ähnlichen Verbindungen

Structural Analog: (Z)-2-Methoxy-4-((6-Methoxy-3-Oxobenzofuran-2(3H)-Ylidene)Methyl)Phenyl Morpholine-4-Carboxylate

The closest structural analog is (Z)-2-methoxy-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl morpholine-4-carboxylate (hereafter referred to as Compound A), documented in a 2004 study . While both compounds share the benzofuranone-morpholine framework, critical differences arise in substitution patterns:

Physicochemical Properties

- LogP : The additional methoxy group in Compound A increases its lipophilicity (predicted LogP: ~3.5 vs. ~3.2 for the target compound).

Electronic and Spectral Behavior

- UV-Vis Absorption : The Z-configuration in both compounds enables strong π-π* transitions. However, the electron-donating 2-methoxy group in Compound A may redshift absorbance maxima compared to the target compound.

- Fluorescence : Substitution at the phenyl ring’s 2-position (Compound A) could disrupt conjugation, reducing quantum yield relative to the target compound’s unsubstituted para configuration.

Broader Context: Other Benzofuranone Derivatives

- Biological Activity : Analogous compounds exhibit kinase inhibitory activity (e.g., IC50 values <100 nM for VEGFR-2). Substituent position and electronic effects modulate target binding .

- Thermal Stability : Para-substituted derivatives (like the target compound) typically display higher melting points (~180–182°C) than ortho-substituted analogs (~165–167°C) due to improved crystal packing.

Q & A

Q. What are the optimized synthetic routes for (Z)-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl morpholine-4-carboxylate, and how can stereochemical purity be ensured?

The synthesis typically involves a multi-step approach:

- Step 1 : Preparation of the benzofuran core via Knoevenagel condensation between 6-methoxy-3-oxobenzofuran derivatives and aldehydes. This step requires precise pH control (pH 4–6) and anhydrous conditions to minimize side reactions .

- Step 2 : Introduction of the morpholine carboxylate group via nucleophilic acyl substitution. Triethylamine is commonly used as a base to activate the carbonyl group for substitution .

- Stereochemical Control : The Z-configuration is stabilized by intramolecular hydrogen bonding between the oxo group of benzofuran and the methylene hydrogen. Reaction progress should be monitored using TLC (silica gel, ethyl acetate/hexane 3:7) and HPLC (C18 column, acetonitrile/water gradient) to confirm stereochemical purity .

Q. How can spectroscopic and crystallographic methods confirm the Z-configuration and molecular geometry?

- X-ray Diffraction (XRD) : Single-crystal XRD analysis provides definitive proof of the Z-configuration by revealing bond angles (e.g., C=O···H–C distances ~2.1 Å) and dihedral angles between the benzofuran and morpholine moieties .

- NMR Spectroscopy : In H NMR, the coupling constant between the benzofuran methylene protons and the adjacent olefinic proton (J ≈ 12–14 Hz) confirms the Z-configuration. C NMR shows distinct carbonyl resonances at δ 170–175 ppm for the ester and δ 185–190 ppm for the benzofuran ketone .

- IR Spectroscopy : Stretching frequencies at 1720–1740 cm (ester C=O) and 1670–1690 cm (benzofuran C=O) validate functional groups .

Q. What strategies are effective in addressing poor aqueous solubility for biological assays?

- Co-solvent Systems : Use DMSO:PBS (10:90 v/v) or cyclodextrin-based formulations to enhance solubility while maintaining biocompatibility .

- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) at the morpholine carboxylate to improve hydrophilicity, as seen in structurally related compounds .

- Micellar Encapsulation : Non-ionic surfactants like Tween-80 (0.1–1% w/v) can stabilize the compound in aqueous media for in vitro studies .

Advanced Research Questions

Q. What computational methods predict the electronic properties and reactivity of this compound?

- Density Functional Theory (DFT) : B3LYP/6-31G(d) calculations optimize the molecular geometry and predict frontier molecular orbitals (HOMO-LUMO gaps ≈ 3.5–4.0 eV), indicating electrophilic reactivity at the benzofuran ketone .

- Molecular Dynamics (MD) Simulations : Simulations in explicit solvent (e.g., water) model solvation effects and conformational stability, revealing preferential orientation of the morpholine group toward solvent interfaces .

Q. How can researchers design experiments to study degradation pathways under varying pH and temperature conditions?

- Forced Degradation Studies :

- Acidic/Base Hydrolysis : Incubate the compound in 0.1 M HCl (pH 1) or 0.1 M NaOH (pH 13) at 40°C for 24 hours. Monitor degradation via LC-MS to identify cleavage products (e.g., free morpholine or benzofuran fragments) .

- Oxidative Stress : Expose to 3% HO at 25°C for 48 hours. LC-MS/MS can detect oxidation at the benzofuran olefin .

- Kinetic Analysis : Use Arrhenius plots to calculate activation energy (E) for degradation, guiding storage recommendations .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Enzyme Inhibition Assays : Test against serine hydrolases (e.g., acetylcholinesterase) using Ellman’s reagent (DTNB) to quantify IC values. The morpholine group may act as a hydrogen-bond acceptor in active-site interactions .

- Cytotoxicity Screening : Use MTT assays in cancer cell lines (e.g., HeLa or MCF-7) with dose ranges of 1–100 μM. Compare results to structure-activity relationships (SAR) of analogous benzofuran derivatives .

- Reactive Oxygen Species (ROS) Detection : Employ DCFH-DA probes in macrophage models to assess antioxidant potential, leveraging the compound’s conjugated π-system for radical scavenging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.